2-Methoxypyridine-4-carboxamidine
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Overview
Description
2-methoxypyridine-4-carboximidamide is a chemical compound with the molecular formula C7H9N3O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxypyridine-4-carboximidamide typically involves the reaction of 2-methoxypyridine with suitable reagents to introduce the carboximidamide group at the 4-position. One common method involves the use of cyanamide as a reagent under acidic conditions to achieve the desired substitution .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and high yield .
Chemical Reactions Analysis
Types of Reactions
2-methoxypyridine-4-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The methoxy group and the carboximidamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
2-methoxypyridine-4-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-methoxypyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-methoxypyridine: A simpler derivative of pyridine with only a methoxy group.
4-carboximidamide pyridine: A derivative with a carboximidamide group at the 4-position but lacking the methoxy group.
2-methoxypyridine-4-carboxylic acid: A compound with a carboxylic acid group instead of a carboximidamide group
Uniqueness
2-methoxypyridine-4-carboximidamide is unique due to the presence of both the methoxy and carboximidamide groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-methoxypyridine-4-carboximidamide |
InChI |
InChI=1S/C7H9N3O/c1-11-6-4-5(7(8)9)2-3-10-6/h2-4H,1H3,(H3,8,9) |
InChI Key |
KUJROJBFTGOJSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C(=N)N |
Origin of Product |
United States |
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